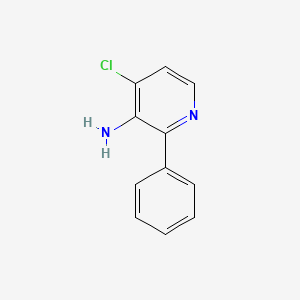

4-Chloro-2-phenylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-6-7-14-11(10(9)13)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMIFOVXALZPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728138 | |

| Record name | 4-Chloro-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950192-61-7 | |

| Record name | 4-Chloro-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 Chloro 2 Phenylpyridin 3 Amine

Direct Synthetic Routes

Direct synthetic strategies aim to construct the 4-Chloro-2-phenylpyridin-3-amine molecule in a few steps, often by forming one of the key C-N or C-Cl bonds on a pre-existing substituted pyridine (B92270) framework.

Regioselective Amination Approaches to Pyridine Scaffolds

One of the most direct approaches to this compound involves the regioselective introduction of an amino group onto a suitably substituted pyridine precursor. A plausible precursor for this transformation would be 2-phenyl-4-chloropyridine. The challenge in this approach lies in achieving selective amination at the C-3 position, which is generally less reactive towards nucleophilic aromatic substitution compared to the C-2 and C-4 positions.

While a direct amination of 2-phenyl-4-chloropyridine at the 3-position is not widely documented, analogous reactions on related systems provide insight into potential methodologies. For instance, the amination of polychloropyrimidines has been shown to be regioselective, favoring the 2-position under palladium catalysis. rsc.org This suggests that transition-metal-catalyzed amination could be a viable strategy.

A hypothetical reaction scheme based on related transformations is presented below:

| Precursor | Reagent | Catalyst/Conditions | Product |

| 2-Phenyl-4-chloropyridine | Ammonia (B1221849) or an ammonia equivalent | Palladium catalyst (e.g., Pd(dba)2), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) | This compound |

Table 1: Hypothetical Regioselective Amination

The success of this reaction would heavily depend on the choice of catalyst and ligand to direct the amination to the desired C-3 position, overcoming the inherent reactivity patterns of the pyridine ring.

Halogenation Strategies on Precursor Pyridines

An alternative direct route involves the selective halogenation of a 2-phenylpyridin-3-amine precursor. This approach benefits from the availability of methods for the synthesis of 2-phenylpyridin-3-amine hydrochloride. lookchem.com The key step is the regioselective introduction of a chlorine atom at the C-4 position.

Standard chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas could be employed. The regioselectivity of the chlorination would be influenced by the directing effects of the existing amino and phenyl groups. The amino group is a strong activating group and an ortho-, para-director, which would favor substitution at the C-4 and C-6 positions. The phenyl group's influence would be less pronounced.

A recent development in the deaminative chlorination of aminoheterocycles offers another potential pathway. nih.gov This method allows for the conversion of an amino group to a chlorine atom, which could be applied if a suitable diaminophenylpyridine precursor were available.

Table 2: Potential Halogenation Reaction

| Precursor | Reagent | Conditions | Product |

| 2-Phenylpyridin-3-amine | N-Chlorosuccinimide (NCS) | Inert solvent (e.g., acetonitrile (B52724) or DMF) | This compound |

Cyclization Reactions Leading to the Pyridine Core

Constructing the substituted pyridine ring through a cyclization reaction is a powerful strategy in heterocyclic chemistry. For this compound, this would involve the condensation of acyclic precursors that already contain the necessary phenyl, amino, and chloro functionalities or their precursors.

One general approach to substituted 3-aminopyridines involves the cobalt-catalyzed [2+2+2] cycloaddition of ynamides, nitriles, and alkynes. nih.gov A tailored strategy for the target molecule could involve the cyclization of a precursor containing a phenylacetylene (B144264) moiety, a nitrile, and a chlorinated component.

Another approach, as demonstrated in the synthesis of 2-aminopyridine (B139424) derivatives, involves a multicomponent reaction of enaminones, malononitrile, and primary amines. nih.gov Adapting this to the target molecule would require a carefully designed set of starting materials to yield the desired 2-phenyl, 3-amino, and 4-chloro substitution pattern.

Precursor-Based Synthesis

This section explores synthetic routes that involve the modification of a pre-existing, related pyridine or a partially saturated heterocyclic intermediate.

Transformation from Dihydropyridine (B1217469) or Tetrahydropyridine (B1245486) Intermediates

The synthesis of pyridines can often be achieved through the oxidation of corresponding dihydropyridine or tetrahydropyridine intermediates. The Hantzsch dihydropyridine synthesis, for example, is a classic method for constructing the dihydropyridine ring, which can then be aromatized. A modified Hantzsch reaction using precursors bearing the phenyl, chloro, and amino functionalities (or groups that can be converted to them) could potentially lead to a dihydropyridine that, upon oxidation, yields this compound.

Similarly, the synthesis of 4-chloropiperidine (B1584346) derivatives via NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines has been reported. nih.gov While this leads to a saturated ring system, subsequent dehydrogenation could, in principle, provide the aromatic pyridine core.

Functional Group Interconversions on Related Pyridine Structures

Functional group interconversions (FGI) on a pre-existing pyridine ring are a common and versatile strategy. nih.govchemrxiv.orgprepchem.com This approach allows for the stepwise introduction of the required substituents.

A plausible FGI route could start with a readily available substituted pyridine, such as 3-amino-4-chloropyridine. chemimpex.com The phenyl group could then be introduced at the C-2 position via a cross-coupling reaction, for example, a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively.

Table 3: Functional Group Interconversion via Cross-Coupling

| Starting Material | Coupling Partner | Catalyst/Conditions | Product |

| 2-Bromo-4-chloropyridin-3-amine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | This compound |

Alternatively, one could start with 2-phenylpyridine (B120327) and introduce the chloro and amino groups. For instance, nitration of 2-phenylpyridine, followed by reduction of the nitro group to an amine and subsequent chlorination, could be a viable, albeit potentially low-yielding and non-regioselective, pathway. A more controlled approach is often necessary to achieve the desired substitution pattern. The synthesis of N-substituted-3-amino-4-halopyridines has been demonstrated, showcasing the feasibility of introducing substituents onto the pyridine ring in a controlled manner. nih.gov

Strategies Utilizing Ortho-Substituted Phenyl-Pyridines

The synthesis of chloro-substituted phenyl-pyridines can be approached through methods involving ortho-substituted precursors. For instance, the preparation of 2-(4-chlorophenyl)aniline has been achieved using o-chloronitrobenzene and p-chlorobenzoic acid as starting materials. This process involves the initial synthesis of 2-(4-chlorophenyl)nitrobenzene, which is subsequently reduced via catalytic hydrogenation to yield the final product. google.com Another approach utilizes o-iodoaniline and p-chlorobenzoic acid in a one-step reaction. google.com However, both methods can be costly due to the use of expensive catalysts and raw materials like o-iodoaniline. google.com

A more cost-effective synthesis of 2-(4-chlorophenyl)aniline starts with 9-fluorenone. This multi-step process involves ring opening, chlorination, amidation, and finally, a Hofmann rearrangement degradation to produce the desired compound with a purity of over 98% and a total yield exceeding 75%. google.com The chlorination step specifically involves drying a dichloroethane solution of 2-phenylbenzoic acid, adding a catalyst, and then introducing chlorine gas. google.com

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and related compounds, offering pathways with enhanced efficiency and selectivity. Both transition metal-catalyzed reactions and organocatalytic approaches have been successfully employed.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are instrumental in forming the core structure of many phenyl-pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful tool for creating carbon-carbon bonds. In the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, various palladium catalysts were evaluated, with Pd(PPh₃)₄ demonstrating the highest efficiency. nih.gov The reaction conditions were further optimized by testing different bases and solvent ratios, with cesium carbonate and a 3:1 toluene (B28343)/water mixture providing the best results. nih.gov

Copper-catalyzed reactions are also prevalent. For instance, the synthesis of benzimidazoles can be achieved through the intramolecular C-H amination of N-phenylbenzamidine using copper(II) acetate (B1210297) as a catalyst. acs.org Similarly, copper powder can catalyze the Ullmann C-N coupling reaction between aryl halides and amines in an organic solvent-free system to produce aromatic amine compounds. google.com

Rhodium catalysts have been utilized for the selective C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide as the amino source. researchgate.net This method offers a direct route to C-H amidation with good functional group tolerance. researchgate.net

Below is a table summarizing various transition metal-catalyzed reactions for the synthesis of related compounds:

| Catalyst | Reactants | Product | Reference |

| Palladium(0) tetrakis(triphenylphosphine) | 6-Bromquinazolinone, o-trifluoromethyl boronic acid | 7-(o-Trifluoromethyl)quinazolinone | nih.gov |

| Copper(II) acetate | N-phenylbenzamidine | Benzimidazole | acs.org |

| Copper powder | Aryl halide, Amine | Aromatic amine | google.com |

| Rhodium complex | 2,4-diarylquinazoline, N-fluorobenzenesulfonimide | Aminated quinazoline | researchgate.net |

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for synthesizing complex molecules. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) has been effectively used in a one-pot, three-component reaction to synthesize 2,3-dihydroquinazolin-4(1H)-ones. arkat-usa.org This method involves the reaction of isatoic anhydride, an aldehyde, and an amine, offering high yields and a simple work-up procedure without the need for column chromatography. arkat-usa.org The reaction is considered to have a high atom economy and tolerates a wide range of functional groups. arkat-usa.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign. This includes the use of solvent-free or low-solvent conditions and maximizing atom economy.

Solvent-Free or Low-Solvent Methodologies

Conducting reactions without a solvent or in minimal solvent not only reduces environmental impact but can also lead to improved reaction rates and yields. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved through a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com This one-pot reaction is heated for a short duration and produces good yields of the desired products. mdpi.com

Another example is the use of copper powder as a catalyst for the Ullmann C-N coupling reaction in an organic solvent-free system, which simplifies the aftertreatment process and reduces environmental pollution. google.com Some syntheses have also been explored in aqueous media, further highlighting the move towards greener solvents.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. primescholars.comnih.gov

Addition reactions, such as the Diels-Alder reaction, often exhibit 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com Catalytic hydrogenation is another example of a highly atom-economical reaction. jocpr.com In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts.

The concept of atom economy, introduced by Barry Trost, is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com For instance, a reaction with a 50% atom economy indicates that half of the mass of the reactants is converted into waste products. primescholars.com The development of catalytic processes is a key strategy for improving atom economy in industrial applications. rsc.org For example, the catalytic synthesis of aniline (B41778) has a significantly higher atom economy (72%) compared to older methods (35%). rsc.org

Biocatalytic or Photocatalytic Methods

The application of biocatalysis and photocatalysis in organic synthesis has grown significantly, offering greener and more efficient alternatives to traditional chemical methods. mdpi.com Biocatalysis, in particular, provides access to enantiopure molecules through the use of enzymes like imine reductases or transaminases. mdpi.com Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. rsc.org

However, a review of current scientific literature indicates that specific biocatalytic or photocatalytic methods for the synthesis of This compound have not been reported. While general biocatalytic approaches for producing chiral amines and other substituted amino acids are well-documented, their specific application to this substrate is not present in published research. mdpi.comnih.gov Similarly, while photocatalysis is used for synthesizing β-amino acid derivatives and other amine-containing compounds, a direct route to this compound has not been described. rsc.org Research in these areas is ongoing, and future developments may yet provide enzymatic or light-driven synthetic routes.

Mechanistic Investigations of Synthetic Pathways

Detailed mechanistic investigations specific to the synthesis of This compound are not extensively detailed in the available scientific literature. However, the synthesis of substituted 2-aminopyridines, in general, can proceed through several established reaction mechanisms.

One common pathway is the multicomponent reaction (MCR), where several starting materials react in a one-pot synthesis. A proposed mechanism for the formation of some 2-aminopyridine derivatives involves an initial Knoevenagel condensation, followed by a Michael addition of an amine, subsequent cyclization, and a final aromatization step to yield the pyridine ring. nih.gov

Another fundamental approach is the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. For a precursor like a 2,4-dichloropyridine (B17371) derivative, the introduction of an amine at the 3-position would be governed by the directing effects of the existing substituents and the reaction conditions. The mechanism involves the attack of the nucleophile (amine) on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.

The Buchwald-Hartwig amination is another powerful, palladium-catalyzed cross-coupling reaction used for forming C-N bonds, which is a common method for synthesizing aminopyridines from halopyridines. nih.gov The catalytic cycle for this reaction is well-understood and involves oxidative addition, ligand substitution, and reductive elimination steps.

While these general mechanisms provide a framework for how 4--Chloro-2-phenylpyridin-3-amine might be synthesized, specific studies detailing the reaction kinetics, intermediates, and transition states for its formation are not currently published. Such investigations would be crucial for optimizing reaction conditions and improving yields.

Data Tables

Table 1: Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 950192-61-7 bldpharm.com |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| Structure | A pyridine ring substituted with a chloro group at position 4, a phenyl group at position 2, and an amine group at position 3. |

Table 2: Biocatalytic/Photocatalytic Synthesis Parameters

| Parameter | Value |

|---|---|

| Enzyme/Photocatalyst | Not Reported in Literature |

| Solvent | Not Reported in Literature |

| Temperature (°C) | Not Reported in Literature |

| Reaction Time | Not Reported in Literature |

| Yield (%) | Not Reported in Literature |

Reactivity and Reaction Pathways of 4 Chloro 2 Phenylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring of 4-Chloro-2-phenylpyridin-3-amine is expected to be complex due to the presence of both activating (amino) and deactivating (chloro, ring nitrogen) groups. The directing effects of these substituents would compete, potentially leading to a mixture of products.

Nitration Studies

No specific studies on the nitration of this compound have been found in the reviewed literature. Generally, nitration involves the use of a mixture of nitric acid and sulfuric acid. The amino group is a strong activating group and would direct nitration to its ortho and para positions (C4 and C6). However, the C4 position is already substituted with a chlorine atom. Therefore, the likely position for nitration would be the C6 position. The strong acidic conditions of nitration would likely protonate the amino group to form an ammonium (B1175870) salt (-NH3+), which is a meta-directing and deactivating group. This would further complicate the reaction's outcome.

Sulfonation Studies

Detailed research on the sulfonation of this compound is not available. Sulfonation is typically carried out using fuming sulfuric acid. Similar to nitration, the directing effects of the substituents would play a crucial role. The amino group would direct sulfonation to the C6 position. However, the harsh acidic conditions would likely lead to the protonation of the amino group, altering its directing effect to meta.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The presence of a chlorine atom at the C4 position and the electron-deficient nature of the pyridine ring make this compound a candidate for nucleophilic aromatic substitution reactions. These reactions would involve the displacement of the chloride ion by a nucleophile.

Amination Reactions (Displacement of Chlorine)

There are no specific documented amination reactions for this compound. In related chloro-substituted nitrogen heterocycles, amination reactions are common and can be carried out using various amines in the presence of a base or under metal-catalyzed conditions, such as the Buchwald-Hartwig amination. For this compound, a potential amination reaction would result in the formation of a diamino-substituted phenylpyridine.

Alkoxylation and Hydroxylation Reactions

Specific studies detailing the alkoxylation or hydroxylation of this compound are absent from the available literature. These reactions would involve the substitution of the chlorine atom with an alkoxy (-OR) or a hydroxyl (-OH) group, respectively. Such transformations are typically achieved by reacting the substrate with an alkoxide or a hydroxide (B78521) source, often at elevated temperatures.

Cyanation and Thiolation Reactions

No research findings were located for the cyanation or thiolation of this compound. Cyanation would introduce a nitrile group (-CN) in place of the chlorine atom and is often accomplished using metal cyanides. Thiolation would replace the chlorine with a thiol group (-SH) and can be performed with reagents like sodium hydrosulfide.

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom at the C4 position of the pyridine ring is a key handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring is expected to facilitate the initial oxidative addition step, a crucial part of the catalytic cycle for many of these transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is widely anticipated that this compound would readily participate in such reactions.

General Reaction Scheme:

[Image of the general Heck reaction with this compound and a generic alkene (R-CH=CH₂) reacting in the presence of a Palladium catalyst and a base to yield 4-(R-CH=CH)-2-phenylpyridin-3-amine and byproducts.]

[Image of the general Sonogashira coupling reaction with this compound and a generic terminal alkyne (R-C≡CH) reacting in the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base to yield 4-(R-C≡C)-2-phenylpyridin-3-amine and byproducts.]

[Image of the general Buchwald-Hartwig amination reaction with this compound and a generic amine (R¹R²NH) reacting in the presence of a Palladium catalyst, a phosphine (B1218219) ligand, and a base to yield 4-(R¹R²N)-2-phenylpyridin-3-amine and byproducts.]

[Image of the general acylation reaction with this compound and a generic acylating agent (R-CO-X) reacting in the presence of a base to yield N-(4-Chloro-2-phenylpyridin-3-yl)acetamide and byproducts.]

Reactions Involving the Amino Group

Alkylation Reactions

The primary amino group at the C3 position of this compound is a key site for alkylation reactions. Direct N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the generated acid. researchgate.netorganic-chemistry.org The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. However, a common challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. nih.gov

To achieve selective mono-N-alkylation, specific strategies can be employed. One such method involves reductive amination. This two-step, one-pot process can begin with the N-Boc protected 3-amino-4-halopyridine. Following deprotection, the resulting primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired mono-alkylated amine. nih.gov The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can facilitate imine formation and activate it for reduction. nih.gov

Another approach for selective mono-N-alkylation of related 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). This method relies on the formation of a stable chelate that protects and activates the amine group for a subsequent reaction with an alkyl halide. google.com While not directly demonstrated on this compound, this strategy highlights a potential pathway for selective functionalization.

Table 1: Alkylation Reactions of Aminopyridine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Direct N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Mono-, Di-, and Tri-alkylated amines, Quaternary ammonium salts | Prone to overalkylation. researchgate.netorganic-chemistry.org |

| Reductive Amination | 1. TFA (for Boc deprotection) 2. Aldehyde or Ketone, TMSOTf, Reducing agent (e.g., NaBH4) | Mono-N-alkylated amine | High-yielding and selective method for 3-amino-4-halopyridines. nih.gov |

| Chelation-Controlled Alkylation | 1. 9-BBN 2. Base 3. Alkyl halide | Mono-N-alkylated 3-amino alcohol | Provides high selectivity for mono-alkylation in related systems. google.com |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). rsc.orgorganic-chemistry.org This reaction converts the amino group into a diazonium salt, a versatile intermediate in organic synthesis. The resulting 4-chloro-2-phenylpyridine-3-diazonium salt is relatively stable in cold aqueous solutions and can be used in a variety of subsequent transformations. organic-chemistry.org

One of the most important reactions of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts. masterorganicchemistry.com For instance, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) can introduce a chloro, bromo, or cyano group at the C3 position, respectively. masterorganicchemistry.comnih.gov These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. masterorganicchemistry.com

Other transformations of the diazonium salt are also possible. For example, reaction with potassium iodide (KI) can yield the corresponding iodo-derivative. nih.gov Heating the diazonium salt in water leads to the formation of the corresponding phenol (B47542) (3-hydroxy-4-chloro-2-phenylpyridine). rsc.org

Table 2: Diazotization and Subsequent Reactions

| Reaction | Reagents | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Chloro-2-phenylpyridine-3-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 3,4-Dichloro-2-phenylpyridine |

| Sandmeyer (Bromination) | CuBr | 3-Bromo-4-chloro-2-phenylpyridine |

| Sandmeyer (Cyanation) | CuCN | 4-Chloro-2-phenylpyridine-3-carbonitrile |

| Iodination | KI | 4-Chloro-3-iodo-2-phenylpyridine |

| Hydroxylation | H₂O, Heat | 4-Chloro-2-phenylpyridin-3-ol |

Reactions Involving the Phenyl Substituent

Electrophilic Substitution on the Phenyl Ring

The phenyl ring at the C2 position of the pyridine core is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is influenced by the electronic properties of the substituted pyridine ring. The pyridine nitrogen is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. However, the amino group at the C3 position is a strong electron-donating group, which can activate the pyridine ring and, by extension, influence the electronic environment of the phenyl substituent.

Functionalization of the Phenyl Group

Modern cross-coupling reactions provide powerful tools for the direct functionalization of the C-H bonds of the phenyl ring in 2-phenylpyridine (B120327) derivatives. These methods offer an efficient way to introduce new substituents without the need for pre-functionalized starting materials. For example, palladium-catalyzed ortho-arylation of 2-phenylpyridines with potassium aryltrifluoroborates has been reported. This reaction allows for the selective formation of a new carbon-carbon bond at the position ortho to the pyridine ring.

Similarly, rhodium(III)-catalyzed C-H cyanation of 2-phenylpyridine derivatives has been achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This provides a direct route to introduce a nitrile group onto the phenyl ring, which can then be converted into other functional groups. The directing effect of the pyridine nitrogen is crucial for the regioselectivity of these C-H functionalization reactions, typically favoring the ortho position of the phenyl ring.

Oxidation Reactions

The oxidation of this compound can occur at several sites, including the amino group and the pyridine nitrogen. The specific outcome depends on the oxidizing agent and the reaction conditions.

The primary amino group can be oxidized. For instance, oxidation of amines with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of nitroalkanes or N-oxides. In the case of aromatic amines, oxidation can be complex.

The pyridine nitrogen can also be oxidized to an N-oxide using peroxy acids like m-CPBA. The oxidation of the nitrogen in the pyridine ring can alter its electronic properties and reactivity in subsequent reactions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially lead to the degradation of the molecule. In the case of alkyl-substituted aromatic compounds, KMnO₄ can oxidize the alkyl group to a carboxylic acid. For α-amino acids, permanganate oxidation has been shown to be autocatalyzed by the formation of colloidal MnO₂. The reaction of this compound with strong oxidants would likely be complex and could lead to a mixture of products or ring cleavage.

Table 3: Potential Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Notes |

| m-CPBA | N-oxide, Nitro derivative | Oxidation can occur at the pyridine nitrogen or the amino group. |

| Potassium Permanganate (KMnO₄) | Complex mixture of oxidation products, potential ring cleavage | Strong, non-selective oxidizing agent. |

Reduction Reactions (Selective Reduction of Functional Groups)

Selective reduction of the functional groups in this compound offers pathways to a variety of other compounds. The primary targets for reduction are the pyridine ring and the chloro substituent.

The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent, can influence the selectivity and efficiency of the reduction. For instance, the hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid has been reported. Electrocatalytic hydrogenation offers a milder alternative to traditional high-pressure methods. masterorganicchemistry.com It is important to note that under certain conditions, the phenyl group may also be susceptible to reduction, although the pyridine ring is generally more readily hydrogenated.

The chloro group at the C4 position can be selectively removed via reductive dehalogenation. This can often be achieved using catalytic hydrogenation with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534). The base serves to neutralize the HCl that is formed during the reaction. This method allows for the selective removal of the chloro group without affecting the pyridine or phenyl rings.

Table 4: Selective Reduction Reactions

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Pyridine Ring Hydrogenation | H₂, Catalyst (e.g., PtO₂, Rh/C, Pd/C) | 4-Chloro-2-phenylpiperidin-3-amine | Complete saturation of the pyridine ring. masterorganicchemistry.com |

| Reductive Dechlorination | H₂, Pd/C, Base (e.g., NaOAc, Et₃N) | 2-Phenylpyridin-3-amine | Selective removal of the chloro group. |

Cycloaddition Reactions with Unsaturated Systems

The aromatic nature of the pyridine ring in this compound generally makes it a reluctant participant in traditional Diels-Alder reactions. The significant resonance stabilization of the pyridine ring means that overcoming this energy barrier to act as a diene requires harsh conditions or specific activation methods. acs.org

One strategy to facilitate [4+2] cycloaddition reactions with pyridines involves the coordination of a π-basic metal, such as tungsten, to one of the double bonds of the heterocycle. This coordination disrupts the aromaticity, effectively transforming the pyridine into a more reactive diene. For instance, 2-substituted pyridines have been shown to undergo cycloaddition with electron-deficient alkenes under mild conditions when complexed with a tungsten-based reagent. acs.org This approach helps to overcome the challenge of the metal coordinating to the nitrogen atom of the pyridine. acs.org While specific examples with this compound are not extensively documented, it is plausible that similar metal-catalyzed activation could enable its participation in such cycloaddition reactions.

Inverse-electron-demand Diels-Alder reactions represent another potential pathway for the functionalization of pyridines. In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. acsgcipr.org Heterocyclic systems like 1,2,4-triazines or substituted pyrimidines can act as the diene component, which upon cycloaddition and subsequent extrusion of a small molecule (e.g., N₂), can lead to the formation of a pyridine ring. acsgcipr.org Intramolecular versions of these reactions are often more facile. acsgcipr.orgmdpi.com

The amino group at the 3-position of this compound could also play a role in modulating its reactivity in cycloaddition reactions. For example, 1-amino-substituted dienes are known to be highly reactive in Diels-Alder reactions. nih.gov

Rearrangement Reactions

A notable transformation of compounds structurally related to this compound is the rearrangement of 4-amino-3-halopyridines. A study has shown that the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine leads to the formation of pyridin-4-yl α-substituted acetamides. This transformation represents a formal two-carbon insertion into the C-N bond of the starting 4-aminopyridine. nih.gov

The proposed mechanism for this rearrangement involves the initial N-acylation of the amino group. The resulting N-acylated intermediate is then believed to undergo an intramolecular nucleophilic aromatic substitution, leading to the observed product. nih.gov This type of rearrangement is an elegant method for accessing more complex molecular architectures from readily available starting materials.

The reaction has been shown to be effective with various halogen substituents (chloro, bromo, and fluoro) at the 3-position of the pyridine ring. nih.gov The nature of the acyl chloride also influences the reaction, with different acyl groups being successfully incorporated. nih.gov

| Starting 4-Amino-3-halopyridine | Acyl Chloride | Rearranged Product | Yield (%) |

| N-(2,4-dimethoxybenzyl)-3-chloropyridin-4-amine | Phenylacetyl chloride | N-(2,4-dimethoxybenzyl)-2-(3-chloropyridin-4-yl)-2-phenylacetamide | 85 |

| N-(2,4-dimethoxybenzyl)-3-bromopyridin-4-amine | Phenylacetyl chloride | 2-(3-bromopyridin-4-yl)-N-(2,4-dimethoxybenzyl)-2-phenylacetamide | 81 |

| N-(2,4-dimethoxybenzyl)-3-fluoropyridin-4-amine | Phenylacetyl chloride | N-(2,4-dimethoxybenzyl)-2-(3-fluoropyridin-4-yl)-2-phenylacetamide & N-acylated product | 72 (2.5:1 ratio) |

| N-(2,4-dimethoxybenzyl)-3-chloropyridin-4-amine | Phenoxyacetyl chloride | N-(2,4-dimethoxybenzyl)-2-(3-chloropyridin-4-yl)-2-phenoxyacetamide | 91 |

Table 1: Examples of the Rearrangement Reaction of 4-Amino-3-halopyridines. Data sourced from de la Herrán, G., et al. (2013). nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of this compound inherently governs the regioselectivity of its reactions. In nucleophilic aromatic substitution (SNAᵣ) reactions, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. For many 2,4-disubstituted pyrimidines, nucleophilic attack by amines preferentially occurs at the more reactive 4-position. google.com This general principle suggests that in reactions involving nucleophilic attack on the pyridine ring of this compound, the chloro group at the 4-position is the likely site of substitution.

The rearrangement reaction of 4-amino-3-halopyridines mentioned previously also exhibits specific regioselectivity. The study highlights that the para-position of the ring nitrogen with respect to the reactive center is crucial for the rearrangement to occur. When the nitrogen was moved to other positions within the ring, the substrates failed to undergo the rearrangement. nih.gov The pyridine nitrogen acts as an electron-withdrawing group, increasing the electrophilicity of the ipso-carbon at the 4-position, thereby facilitating the intramolecular nucleophilic attack. nih.gov

Stereoselectivity becomes a significant factor when chiral centers are involved or created during a reaction. While specific studies on the stereoselective reactions of this compound are not widely reported, general principles can be applied. For instance, in the catalytic enantioselective synthesis of chiral pyridines, Lewis acid activation of the pyridine ring can enhance reactivity and allow for the stereocontrolled introduction of substituents. nih.govresearchgate.net The use of chiral ligands in metal-catalyzed reactions is a common strategy to induce enantioselectivity. nih.govresearchgate.net

In cycloaddition reactions, the stereochemical outcome is often governed by the principles of orbital symmetry. For example, in a Diels-Alder reaction, the "endo rule" often predicts the major diastereomer, where the substituents of the dienophile are oriented towards the developing double bond of the diene in the transition state. mychemblog.com The specific stereochemistry of any cycloaddition product of this compound would depend on the specific reactants and reaction conditions.

Structural and Conformational Analysis

Advanced Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic techniques are instrumental in moving beyond simple identification to a detailed understanding of the molecular architecture of 4-Chloro-2-phenylpyridin-3-amine.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy would be a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the intricate network of scalar couplings within the molecule.

Based on the structure, a COSY spectrum would show correlations between adjacent protons on the pyridine (B92270) and phenyl rings. For instance, the proton at position 5 of the pyridine ring would show a correlation with the proton at position 6. Similarly, the protons on the phenyl ring would exhibit correlations based on their ortho, meta, and para relationships.

An HSQC spectrum would link each proton to its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals of the pyridine and phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Pyridine H-5 | 7.0 - 7.5 | 120 - 125 | C-3, C-4, C-6 |

| Pyridine H-6 | 8.0 - 8.5 | 145 - 150 | C-2, C-4, C-5 |

| Phenyl H (ortho) | 7.8 - 8.2 | 128 - 130 | C-2 (pyridine), Phenyl C (ipso, meta) |

| Phenyl H (meta) | 7.3 - 7.6 | 127 - 129 | Phenyl C (ortho, para) |

| Phenyl H (para) | 7.3 - 7.6 | 129 - 131 | Phenyl C (meta) |

| NH₂ | 4.0 - 5.5 | - | C-3, C-4 |

| Pyridine C-2 | - | 155 - 160 | Phenyl H (ortho), Pyridine H-6 |

| Pyridine C-3 | - | 135 - 140 | Pyridine H-5, NH₂ |

| Pyridine C-4 | - | 140 - 145 | Pyridine H-5, Pyridine H-6, NH₂ |

| Phenyl C (ipso) | - | 138 - 142 | Phenyl H (ortho) |

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and for elucidating the structures of its reaction products. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. While the title compound has an aromatic amine, characteristic fragmentation patterns would still be expected.

The molecular ion peak would be observed at an m/z corresponding to its exact mass. Common fragmentation pathways would likely involve the loss of the chloro group, the amino group, or cleavage of the bond between the phenyl and pyridine rings. The study of fragmentation patterns of related aminopyridines and chloroanilines can provide insights into the expected fragmentation of this compound. For example, the mass spectrum of p-chloroaniline shows a prominent molecular ion peak and fragmentation corresponding to the loss of chlorine and other moieties. nist.gov

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| Ion | m/z (of the most abundant isotope) | Possible Structure |

| [M]⁺ | 218 | Intact molecule |

| [M-Cl]⁺ | 183 | Loss of chlorine atom |

| [M-NH₂]⁺ | 202 | Loss of amino group |

| [C₁₁H₈N₂]⁺ | 168 | Loss of HCl |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₅H₃ClN]⁺ | 112 | Chloropyridine fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. The Raman spectrum would also exhibit these vibrations, with the non-polar bonds often showing stronger signals. The analysis of vibrational spectra of related compounds like 4-chloro-2-fluoroaniline (B1294793) and 4-chloro-2-fluoro toluene (B28343) can aid in the assignment of the observed bands. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| C=C/C=N stretch (aromatic rings) | 1400 - 1600 | Strong | Strong |

| N-H bend | 1550 - 1650 | Strong | Weak |

| C-N stretch | 1250 - 1350 | Medium | Medium |

| C-Cl stretch | 600 - 800 | Strong | Strong |

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The primary amine group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds are highly probable, potentially forming chains or dimers in the crystal lattice.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.8 - 3.2 |

| Halogen Bond | C-Cl | N (pyridine) or π-system | 3.0 - 3.5 |

| π-π Stacking | Phenyl/Pyridine ring | Phenyl/Pyridine ring | 3.3 - 3.8 |

| C-H···π Interaction | C-H (aromatic) | π-system (aromatic ring) | 3.2 - 3.6 |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would be primarily defined by the torsion angle between the phenyl and pyridine rings. Due to steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridine ring, a non-planar conformation is expected. The exact dihedral angle would be a balance between steric repulsion and the electronic effects of conjugation. The amino group's orientation relative to the pyridine ring would also be a key conformational feature, influenced by intramolecular hydrogen bonding and crystal packing forces. Conformational studies of substituted pyridines often reveal a preference for non-planar arrangements to minimize steric strain. rsc.org

Co-crystallization Studies

No published studies on the co-crystallization of this compound with any co-former were found. Therefore, no data on resulting crystal structures, intermolecular interactions, or changes in physicochemical properties are available.

Solution-Phase Conformational Analysis

Dynamic NMR Studies

There are no dynamic Nuclear Magnetic Resonance (NMR) studies reported for this compound. Such studies would be instrumental in understanding conformational changes, rotational barriers, and other dynamic processes in solution, but this information has not been generated or published for this compound.

Solvent Effects on Conformation

No research detailing the influence of different solvents on the conformation of this compound could be located. The specific effects of solvent polarity, hydrogen-bonding capability, and other solvent parameters on the rotational and conformational equilibria of this molecule remain uninvestigated.

Hydrogen Bonding Networks and Their Influence on Structure

While the molecule possesses hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and the chloro substituent), a detailed analysis of the specific hydrogen bonding networks formed in the solid state of this compound is not available. Crystal structure data, which would be necessary to identify and characterize these networks, has not been published.

Supramolecular Assembly Principles and Self-Organization

There is no information in the scientific literature regarding the principles that govern the supramolecular assembly and self-organization of this compound. Research into how this molecule arranges itself in the solid state to form larger, ordered structures through non-covalent interactions has not been reported.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation and Validation

Solvent Effects on Reaction Pathways (Continuum and Explicit Solvation Models)

The reactivity of 4-Chloro-2-phenylpyridin-3-amine in different chemical environments is significantly influenced by the surrounding solvent. Computational chemistry offers powerful tools to model these interactions and predict their effect on reaction pathways. Two primary approaches are employed for this purpose: continuum and explicit solvation models.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good first approximation of the bulk solvent effects on the stability of reactants, transition states, and products. For a molecule like this compound, continuum models could be used to predict how the energy barriers of potential reactions, such as nucleophilic substitution at the chloro position or electrophilic attack on the amine group, would change in solvents of varying polarity like water, ethanol, or dimethyl sulfoxide.

Explicit Solvation Models: For a more detailed understanding, explicit solvation models are utilized. In this approach, individual solvent molecules are included in the calculation, typically in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. The core reacting system (this compound and its immediate reaction partners) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by less computationally expensive molecular mechanics force fields. This method allows for the detailed investigation of specific hydrogen bonding or other direct interactions between the solute and solvent molecules, which can be critical in determining reaction mechanisms and rates. For instance, the specific hydrogen bond network between the amine group of this compound and a protic solvent could be explicitly modeled to understand its role in proton transfer steps.

Spectroscopic Property Predictions

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, aiding in their experimental characterization.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Density Functional Theory (DFT) calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the proposed structure. Furthermore, computational NMR can help in assigning specific peaks to individual atoms within the molecule, which can be challenging in complex structures.

Table 1: Illustrative Predicted NMR Chemical Shifts for a Substituted Pyridine (B92270) Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 157.4 |

| C3 | 7.21 | 122.1 |

| C4 | 8.70 | 156.1 |

| C5 | 7.70 | 120.3 |

| C6 | 7.26 | 149.7 |

| Phenyl-C1' | - | 137.7 |

| Phenyl-C2'/C6' | 7.95 | 128.1 |

| Phenyl-C3'/C5' | 7.45 | 128.9 |

| Phenyl-C4' | 7.45 | 135.0 |

Note: This data is illustrative for a related chlorophenylpyridine and not specific to this compound. Actual values would require specific calculations for the target molecule.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations, typically using DFT, can predict the vibrational frequencies and intensities of this compound. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra. nih.gov This comparison aids in the assignment of observed vibrational bands to specific functional groups and motions within the molecule, such as the N-H stretching of the amine group, the C-Cl stretching, and the various aromatic ring vibrations. nih.gov Such analyses confirm the molecular structure and provide insights into the bonding characteristics. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not accessible from static computational models. nih.gov

Conformational Dynamics in Solution

The phenyl and amino groups of this compound are not static; they can rotate around the single bonds connecting them to the pyridine ring. MD simulations can be used to explore the conformational landscape of this molecule in solution. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com

Interaction with Solvents and Other Molecules

MD simulations are particularly powerful for studying the detailed interactions between a solute and its environment. rsc.org For this compound, MD simulations could be used to visualize and quantify the hydrogen bonding patterns between the amine group and surrounding water molecules. Furthermore, if this compound is being investigated for potential biological activity, MD simulations can model its interaction with a target protein. mdpi.com These simulations can reveal the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, pi-stacking) that govern the binding affinity. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are invaluable for predicting the reactivity of new compounds without the need for extensive experimental work. The fundamental principle of QSRR is that the reactivity of a chemical is a function of its molecular structure.

For pyridine derivatives, QSRR models can be developed to predict various aspects of their reactivity, such as the rate of reaction in nucleophilic or electrophilic substitutions. The development of a QSRR model typically involves several key steps:

Data Set Selection: A series of structurally related pyridine compounds with experimentally determined reactivity data is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrophilicity index, which is a measure of the ability of a molecule to accept electrons, can be a crucial descriptor for predicting reactivity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: These include properties like heat of formation and Gibbs free energy.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

Hypothetical QSRR Data for Substituted Pyridines

| Compound | Substituent at C4 | LUMO Energy (eV) | Partial Charge on C4 | Observed Reactivity (log(k)) | Predicted Reactivity (log(k)) |

|---|---|---|---|---|---|

| Pyridine | -H | -0.5 | -0.15 | 1.0 | 1.1 |

| 4-Chloropyridine | -Cl | -1.2 | +0.05 | 2.5 | 2.4 |

| 4-Nitropyridine | -NO2 | -2.5 | +0.20 | 4.0 | 4.1 |

| 4-Methoxypyridine | -OCH3 | -0.2 | -0.25 | 0.5 | 0.6 |

This table is for illustrative purposes only and does not represent real experimental data.

In this hypothetical model, a lower LUMO energy and a more positive partial charge on the C4 carbon would be expected to correlate with higher reactivity towards nucleophiles. Such models can be instrumental in designing new pyridine derivatives with desired reactivity profiles.

Chemoinformatic Approaches to Pyridine Derivatives

Chemoinformatics encompasses the use of computational methods to analyze and manage chemical information. For pyridine derivatives, chemoinformatic approaches are widely used in drug discovery and materials science to predict properties, identify potential biological targets, and design new molecules with specific functionalities. nih.gov

Molecular Docking and 3D-QSAR

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This is particularly relevant for designing new drugs. For a compound like this compound, molecular docking could be used to predict its binding affinity to various enzymes or receptors, providing insights into its potential biological activity. Studies on other substituted pyridines have successfully used molecular docking to understand their inhibitory mechanisms. nih.govcolab.ws

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by correlating the 3D properties of molecules with their biological activity. nih.gov These methods generate contour maps that visualize the regions around a molecule where changes in steric or electrostatic fields would increase or decrease activity, guiding the design of more potent analogs.

ADME-T Prediction

A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T). Chemoinformatic tools can predict these properties in silico, saving significant time and resources. auctoresonline.orgcmjpublishers.com For this compound, various online tools and software packages could be used to predict properties such as its solubility, permeability across biological membranes, metabolic stability, and potential for toxicity. These predictions are based on large datasets of known compounds and can help to flag potential liabilities early in the discovery process.

Analysis of Molecular Descriptors and Chemical Space

The electronic properties of pyridine derivatives, such as HOMO and LUMO energies, can be calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations provide a deeper understanding of the molecule's electronic structure and reactivity. The distribution of electron density in pyridine makes it electron-deficient, particularly at the 2, 4, and 6 positions, which influences its reactivity towards both electrophiles and nucleophiles. imperial.ac.uk The substituents on the pyridine ring, such as the chloro, phenyl, and amino groups in this compound, will significantly modulate this reactivity. koreascience.kr Chemoinformatic approaches can systematically analyze the effect of various substituents on the properties of the pyridine core, allowing for the exploration of a vast chemical space to identify derivatives with optimized properties.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for New 4-Chloro-2-phenylpyridin-3-amine Analogues

The design of new analogues based on the this compound core is guided by established medicinal chemistry principles, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These computational approaches help in rationally designing molecules with a higher probability of desired biological activity.

A pharmacophore model for this scaffold identifies the essential three-dimensional arrangement of chemical features necessary for molecular recognition at a biological target. Key features of the this compound core include:

A hydrogen bond donor (HBD) from the 3-amino group.

A hydrogen bond acceptor (HBA) represented by the pyridine (B92270) nitrogen atom.

A hydrophobic (HY) or aromatic region provided by the 2-phenyl ring.

A potential halogen bond donor from the 4-chloro substituent.

These features can be mapped to design new analogues that mimic the interaction profile of a known active compound or fit a target's binding site. nih.govnih.gov By modifying the core structure—for instance, by substituting the phenyl ring, acylating the amine, or replacing the chlorine atom—researchers can fine-tune these properties to enhance potency and selectivity. nih.gov QSAR models further refine this process by correlating physicochemical properties (like lipophilicity, electronic effects, and steric factors) of a series of analogues with their biological activity, providing predictive insights for designing more effective compounds. researchgate.netmdpi.com

Table 1: Pharmacophore Features of the this compound Scaffold

| Feature ID | Feature Type | Location on Scaffold | Potential Interaction |

| HBD1 | Hydrogen Bond Donor | 3-Amino Group (-NH₂) | Donates a proton to an acceptor (e.g., Asp, Glu, backbone C=O) |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen (N1) | Accepts a proton from a donor (e.g., Ser, Thr, Lys) |

| HY/AR1 | Hydrophobic/Aromatic | 2-Phenyl Ring | van der Waals or π-π stacking interactions with hydrophobic pockets |

| X1 | Halogen Bond Donor | 4-Chloro Group (-Cl) | Interacts with a nucleophilic region (e.g., backbone C=O) |

Advanced Synthetic Strategies for Complex Derivatives

The functionalization of the this compound core takes advantage of modern synthetic methodologies to build molecular complexity. The chloro and amino groups are primary handles for derivatization.

Functionalization at the C4-Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with various aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems at the C4-position, significantly expanding the structural variety of analogues. nih.govsemanticscholar.org

Buchwald-Hartwig Amination: This reaction enables the replacement of the C4-chloro group with a wide range of primary and secondary amines, creating derivatives with altered basicity, polarity, and hydrogen-bonding capacity. nih.gov

Sonogashira Coupling: The introduction of terminal alkynes via palladium-copper catalysis provides linear, rigid extensions to the scaffold, which can be useful for probing deep binding pockets or for further functionalization of the alkyne.

Functionalization at the C3-Amino Group: The 3-amino group can be readily modified through standard transformations.

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields a range of amides and sulfonamides. This modification can alter the electronic properties and introduce new interaction points. researchgate.net

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides N-alkylated derivatives. researchgate.net

These advanced strategies allow for the systematic and modular synthesis of libraries of complex derivatives from a common intermediate. nih.govnih.gov

Table 2: Exemplary Synthetic Transformations for Derivatization

| Position | Reaction Type | Reagents & Conditions | Resulting Structure |

| C4-Cl | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, Δ | 4-Aryl-2-phenylpyridin-3-amine |

| C4-Cl | Buchwald-Hartwig | R¹R²NH, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, Δ | N⁴,N⁴-Disubstituted-2-phenylpyridine-3,4-diamine |

| C3-NH₂ | Acylation | RCOCl, Et₃N, CH₂Cl₂ | N-(4-Chloro-2-phenylpyridin-3-yl)amide |

| C3-NH₂ | Reductive Amination | RCHO, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl-4-chloro-2-phenylpyridin-3-amine |

Structure-Reactivity Relationship Studies of Substituted Analogues

The reactivity of this compound analogues is governed by the electronic and steric properties of their substituents. Understanding these relationships is critical for predicting reaction outcomes and designing synthetic routes.

Electronic Effects: The electron density of the pyridine ring and the nucleophilicity of the 3-amino group are modulated by substituents on the 2-phenyl ring.

Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the electron density of the entire system. This enhances the basicity and nucleophilicity of the 3-amino group but can decrease the rate of SNAr at the C4-position by destabilizing the negatively charged Meisenheimer intermediate.

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) have the opposite effect. They decrease the basicity of the amino group while activating the C4-position toward nucleophilic attack by stabilizing the reaction intermediate. capes.gov.br

Steric Effects: The size and position of substituents can influence regioselectivity and reaction rates by sterically hindering the approach of reagents to a reactive site.

Bulky substituents at the ortho position of the 2-phenyl ring can sterically encumber the 3-amino group, potentially hindering its reaction with bulky electrophiles.

Similarly, introducing large groups at the 3-amino position can shield the C4-chloro group, slowing down substitution reactions at that site. dnu.dp.ua Studies on related substituted 2,6-dichloropyridines have shown that steric parameters can be the dominant factor in determining regioselectivity in SNAr reactions.

Table 3: Predicted Influence of Phenyl Substituents on Reactivity

| Substituent (at para-position of phenyl ring) | Electronic Effect | Predicted Effect on 3-NH₂ Basicity | Predicted Effect on C4-Cl SNAr Reactivity |

| -OCH₃ | Strong EDG | Increase | Decrease |

| -CH₃ | Weak EDG | Slight Increase | Slight Decrease |

| -H | Neutral | Baseline | Baseline |

| -Cl | Weak EWG (Inductive) | Slight Decrease | Slight Increase |

| -CF₃ | Strong EWG | Decrease | Increase |

| -NO₂ | Strong EWG | Strong Decrease | Strong Increase |

Stereochemical Control in Derivative Synthesis

Introducing chirality into derivatives of this compound is a key objective when designing molecules that interact with chiral biological systems. Stereochemical control is typically achieved through asymmetric synthesis, employing either chiral catalysts or chiral auxiliaries.

Chiral Catalysis: This approach involves using a small amount of a chiral transition-metal complex to catalyze a reaction that creates a new stereocenter. For an analogue of this compound, this could be applied if a prochiral functional group is present. For example, if a derivative contains a C=C double bond in a side chain, an asymmetric hydrogenation using a chiral Rhodium or Iridium catalyst complexed with a chiral phosphine (B1218219) ligand could yield one enantiomer of the product in high excess. acs.org This strategy is highly efficient and allows for the synthesis of enantiomerically enriched products directly. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. acs.org For the this compound scaffold, a chiral auxiliary could be appended to the 3-amino group to form a chiral amide. The steric bulk of the auxiliary would then block one face of the molecule, forcing an incoming reagent to attack from the opposite, unhindered face in a subsequent reaction (e.g., an alkylation or addition reaction). After the new stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse. This method is robust but often requires additional synthetic steps for attachment and removal of the auxiliary. nih.gov

Table 4: Strategies for Stereochemical Control

| Strategy | Description | Example Application for Analogue | Key Reagents/Components |

| Chiral Catalysis | A chiral catalyst creates a stereocenter in a prochiral substrate. | Asymmetric hydrogenation of an N-allyl derivative. | [Rh(COD)(R,R-DIPAMP)]⁺BF₄⁻, H₂ |

| Chiral Auxiliary | A temporary chiral group directs a diastereoselective reaction. | Diastereoselective alkylation of an N-acylated derivative. | Evans oxazolidinone auxiliary, n-BuLi, R-X |

Advanced Applications and Future Research Directions in Synthetic Chemistry

Role as a Key Synthetic Intermediate in Organic Synthesis Methodology Development

4-Chloro-2-phenylpyridin-3-amine serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine (B1678525) systems. The presence of three distinct functional groups—a reactive chloro group, a nucleophilic amino group, and a phenyl substituent—provides a platform for diverse chemical transformations.

One of the most significant applications of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest due to their structural similarity to purines, making them candidates for various biological activities. nih.govnih.govresearchgate.net The synthesis typically involves the reaction of the amino group of this compound with a suitable one-carbon synthon, followed by cyclization. For instance, reaction with formamide (B127407) or orthoformates can lead to the formation of the pyrimidine ring. The chloro and phenyl groups can then be further functionalized to create a library of diverse compounds. nih.govnih.gov

The development of multicomponent reactions (MCRs) offers an efficient and atom-economical approach to complex molecules. researchgate.netrsc.orgorgchemres.org this compound is an ideal substrate for MCRs, allowing for the rapid construction of complex scaffolds. For example, a one-pot reaction with an aldehyde and an active methylene (B1212753) compound could lead to the formation of novel poly-substituted pyridine (B92270) derivatives.

Recent advances in transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of this intermediate. nih.gov The chloro group can readily participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. This enables the synthesis of highly functionalized pyridines that would be difficult to access through traditional methods. nih.gov A documented example includes the palladium-catalyzed intramolecular cyclization of 3-chloro-N-phenyl-pyridin-2-amine to form α-carboline, showcasing the reactivity of the chloro and amino groups in forming new heterocyclic rings. orgsyn.org

Building Block for Novel Materials (e.g., polymer precursors, catalysts supports – excluding biological materials)

The unique structure of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers with tailored properties. The amino and chloro functionalities provide handles for polymerization reactions. For instance, the amino group can react with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The chloro group can be utilized in polycondensation reactions, such as in the formation of polyethers or polyarylenes through nucleophilic aromatic substitution.

While direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential. The resulting polymers would incorporate the rigid pyridine and phenyl units into the backbone, which could impart desirable thermal stability and mechanical strength. The presence of the nitrogen atom in the pyridine ring could also lead to materials with interesting electronic and coordination properties.

Furthermore, derivatives of this compound could be used to create functional catalyst supports. For example, polymerization of a vinyl-substituted derivative of this compound could yield a polymer backbone. The pyridine nitrogen and the amino group could then serve as coordination sites for metal catalysts. Such polymer-supported catalysts offer advantages in terms of catalyst recovery and reuse, which is a key aspect of green chemistry.

Applications in Chemo-Sensor Development (focus on detection mechanisms, not biological targets)

Chemo-sensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. The 2-aminopyridine (B139424) scaffold is a known platform for the development of fluorescent chemo-sensors, particularly for the detection of metal ions. capes.gov.brrsc.org Derivatives of this compound are promising candidates for this application due to their inherent fluorescence and the presence of potential metal-binding sites (the amino group and the pyridine nitrogen).

The detection mechanism of such sensors typically involves the coordination of the target analyte to the sensor molecule. This interaction can alter the electronic properties of the sensor, leading to a change in its photophysical properties. For example, the binding of a metal ion to the nitrogen atoms of the aminopyridine moiety can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching.

The selectivity of the sensor for a particular analyte can be tuned by modifying the structure of the sensor molecule. In the case of this compound derivatives, the introduction of different substituents on the phenyl ring or at the amino group could influence the binding affinity and selectivity for different metal ions. For instance, the development of a Schiff base by condensation of the amino group with an appropriate aldehyde could introduce additional coordination sites and modify the electronic structure of the sensor. A study on a simple colorimetric chemosensor demonstrated the sequential detection of copper ions and specific amino acids in an aqueous solution, where the initial color change was triggered by the presence of Cu2+. rsc.org This highlights the potential of aminopyridine-based structures in sensor development.

Development of Novel Catalytic Systems Based on Derivatives

The pyridine ring is a well-established ligand in coordination chemistry, and its derivatives are widely used to create metal complexes with catalytic activity. The 2-amino-4-chloropyridine (B16104) moiety within this compound provides excellent coordination sites for a variety of transition metals.

Metal complexes derived from this compound could find applications in a range of catalytic transformations. For example, palladium complexes of substituted pyridines have shown catalytic activity in cross-coupling reactions. google.com Iron complexes bearing amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). epo.org The electronic and steric properties of the ligand, which can be readily modified in the case of this compound derivatives, play a crucial role in determining the activity and selectivity of the catalyst.

The synthesis of such catalytic systems would involve the reaction of this compound or its derivatives with a suitable metal salt. The resulting metal complexes could be homogeneous catalysts, or they could be immobilized on a solid support to facilitate catalyst separation and recycling. The development of new catalytic systems based on this versatile scaffold represents a promising area of research with potential applications in fine chemical synthesis and polymerization. For example, new coordination complexes based on the 2,6-bis[1-(phenylimino)ethyl] pyridine ligand have been shown to be effective catalysts for the synthesis of propylene (B89431) carbonates from carbon dioxide and epoxides. mdpi.com

Strategies for Large-Scale Synthesis and Process Optimization

The successful application of this compound in various fields is contingent on the availability of efficient and scalable synthetic routes. While the specific large-scale synthesis of this compound is not widely reported, general methods for the production of chloropyridines can be adapted and optimized. patsnap.comgoogle.compatsnap.comgoogle.com